Lipophilicity Advantage Over the Des-Methyl Analog – XLogP3-AA Comparison
The title compound (4-F-3-Me) displays a computed XLogP3-AA of 1.6, compared to 1.3 for the des-methyl analog (4-fluorobenzyl)(2-methoxyethyl)amine (CAS 827328-38-1) [1]. This +0.3 log unit increase reflects the contribution of the meta-methyl group and indicates enhanced lipophilicity, which is expected to improve passive membrane diffusion and protein binding for targets that prefer moderately lipophilic ligands.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Des-methyl analog (4-fluorobenzyl)(2-methoxyethyl)amine: 1.3 |
| Quantified Difference | +0.3 log units (target compound is ~2× more lipophilic by the Hansch equation) |
| Conditions | Computed by XLogP3-AA algorithm (PubChem 2021.05.07 release) |
Why This Matters
For procurement in medicinal chemistry, the higher logP may translate into improved cell permeability and target engagement in cellular assays, justifying selection over the des-methyl analog when a more lipophilic core is desired.
- [1] PubChem CID 60721485 & computed XLogP3-AA values for title compound and des-methyl analog. View Source
